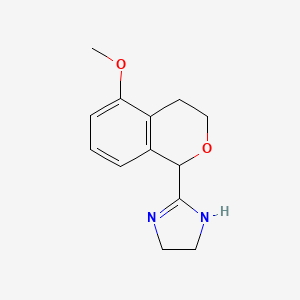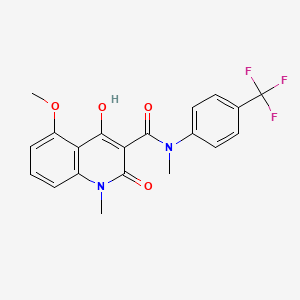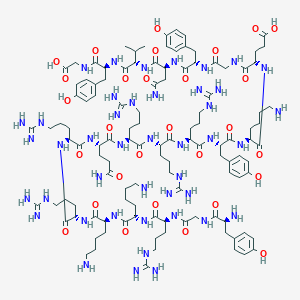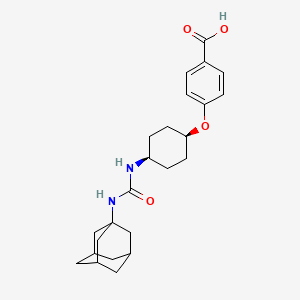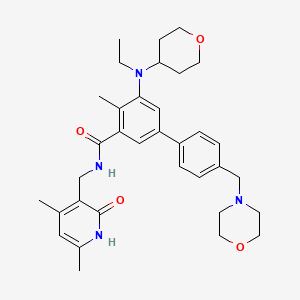![molecular formula C23H21N5O3 B611240 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester CAS No. 1809296-92-1](/img/structure/B611240.png)
6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a triazolo ring, a benzodiazepine ring, and a methoxy group. These structural features suggest that it might have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indole and triazolo rings, followed by the construction of the benzodiazepine ring. The methoxy group and the acetic acid methyl ester would likely be introduced in the final steps of the synthesis .Molecular Structure Analysis
The molecule contains several nitrogen atoms, which could act as hydrogen bond acceptors, and the methoxy group could act as a hydrogen bond donor. These features could be important for its interactions with biological targets .Chemical Reactions Analysis
As a complex organic molecule, this compound could undergo a variety of chemical reactions. The presence of the ester group suggests that it could undergo hydrolysis under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a complex organic molecule, it is likely to be solid at room temperature. Its solubility in water would depend on the presence and position of polar groups .Applications De Recherche Scientifique
Synthesis for Research Utilization : This compound, also known as TC AC 28, was synthesized on a near-gram scale, enabling it to be available for researchers. This synthesis involved notable improvements in the last two steps of the process, which were previously poor-yielding (Khan et al., 2017).
Metabolic Studies : The biotransformation of a related compound, 8-chloro-6-phenyl-4H-s-triazolo[4,3-a][1,4] benzodiazepine (D—40TA), in humans, dogs, and rats, led to the identification of various metabolites. This study highlights the metabolic pathways and potential applications in understanding drug metabolism and safety (Kanai, 1974).
Cholinesterase Inhibition : Triazole and triazolothiadiazine derivatives, including those with the indole and triazole moiety, were synthesized and evaluated as cholinesterase inhibitors. These compounds, particularly compounds 1b and 1c, showed promising anticholinesterase activity, indicating potential applications in treating conditions like Alzheimer's disease (Mohsen, 2012).
Antimicrobial Activity : New derivatives of 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, synthesized from 1H-indol-3-acetic acid, showed significant antimicrobial activity against various microorganisms, indicating their potential as novel antimicrobial agents (Kaplancikli et al., 2008).
Antioxidant Ability : Some newly synthesized derivatives of 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl, bearing a dimethoxyphenol moiety, were evaluated for their antioxidant ability. Compound 9b, in particular, showed significant antioxidant ability in assays, higher than ascorbic acid, indicating potential applications in oxidative stress-related conditions (Shakir et al., 2017).
Anti-inflammatory Effects : BDZ derivatives, including triazolo[4,3-a][1,5]benzodiazepine derivatives, exhibited anti-inflammatory effects in mice by inhibiting interleukin-6 and prostaglandin E2 production. These findings suggest potential applications in developing anti-inflammatory drugs (Fruscella et al., 2001).
Mécanisme D'action
Target of Action
TC AC 28, also known as 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester, is a high-affinity ligand for the bromodomain and extraterminal domain (BET) family of proteins . The primary targets of TC AC 28 are the bromodomains of the BET proteins Brd2(1) and Brd2(2), with dissociation constant (Kd) values of 800 nM and 40 nM respectively . The BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, playing crucial roles in gene regulation.
Mode of Action
TC AC 28 interacts with its targets, the bromodomains of Brd2(1) and Brd2(2), by binding to them with high affinity . This binding disrupts the interaction between the BET proteins and acetylated histones, thereby modulating the expression of genes regulated by the BET proteins. The exact molecular details of this interaction and the resulting changes in cellular processes are still under investigation.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[6-(1H-indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-13-26-27-23-19(12-21(29)31-3)25-22(16-5-4-6-18-15(16)9-10-24-18)17-11-14(30-2)7-8-20(17)28(13)23/h4-11,19,24H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARZHTSXOQRRPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)OC)C4=C5C=CNC5=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester | |
Q & A
Q1: What is the significance of 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester (TC AC 28) as a chemical probe?
A: TC AC 28 is a highly selective inhibitor of bromo and extra terminal (BET) bromodomains. [] This selectivity makes it a valuable tool for researchers studying the role of BET bromodomains in various biological processes, including gene transcription and epigenetic regulation. The availability of a gram-scale synthesis protocol [] enables researchers to access sufficient quantities of this compound for in-depth investigations.
Q2: How does the structure of 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester (TC AC 28) relate to its activity?
A: While the provided research primarily focuses on the synthesis of TC AC 28 [], it highlights that the compound belongs to a larger class of molecules known as 1,4-benzodiazepines. These molecules are considered "privileged scaffolds" due to their diverse biological activities. [] Further research specifically investigating the structure-activity relationship (SAR) of TC AC 28 and its analogues would be necessary to elucidate how specific structural features influence its potency and selectivity as a BET bromodomain inhibitor.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)


![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)
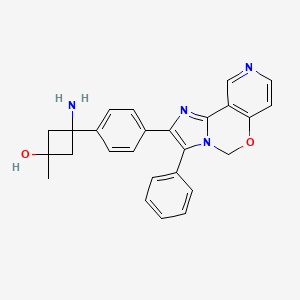

![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)
